molecular formula C21H19ClN2O3S2 B2696488 2-((3-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-48-9

2-((3-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2696488
CAS No.: 877656-48-9
M. Wt: 446.96
InChI Key: SAVLBMMYZYXWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thienopyrimidines in Medicinal Chemistry

Thienopyrimidines emerged as purine bioisosteres in the mid-20th century, with early synthetic efforts focused on mimicking nucleic acid components. The fusion of thiophene and pyrimidine rings was first reported in the 1960s, but significant medicinal applications began in the 2000s with the discovery of kinase inhibition properties. For instance, thieno[3,2-d]pyrimidine derivatives gained attention when PF-562271 , a dual FAK/FLT3 inhibitor, demonstrated potent antitumor activity in preclinical models. Subsequent structural optimizations led to compounds like 26 , which showed nanomolar inhibition of FLT3 mutants and reduced tumor burden in xenograft models. The evolution of synthetic methodologies, such as Thorpe-Ziegler cyclization and tetrazole intermediate routes, further accelerated derivative diversification.

Structural Classification of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidines are characterized by a fused thiophene ring at the 3,2-position of the pyrimidine nucleus. Derivatives are classified based on substitutions at key positions:

  • Position 2 : Alkyl/arylthio groups (e.g., 3-chlorobenzylthio in the target compound) enhance hydrophobic interactions.
  • Position 3 : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve binding to aromatic residues in enzyme active sites.
  • Positions 6/7 : Saturation of the dihydrothieno ring modulates conformational flexibility.

A comparative analysis of substituent effects is shown below:

Position Common Substituents Biological Impact
2 -SCH₂Ar, -OAlkyl Enhances kinase selectivity
3 -Aryl, -Heteroaryl Stabilizes π-π stacking
4 =O, -NH₂ Influences hydrogen bonding

The target compound’s 3,4-dimethoxyphenyl group at position 3 and 3-chlorobenzylthio at position 2 exemplify strategic modifications to optimize target engagement.

Bioisosteric Relationship to Purine Nucleobases

Thieno[3,2-d]pyrimidines serve as non-classical bioisosteres of purines, replacing the imidazole ring with a thiophene moiety while retaining hydrogen-bonding capacity. This substitution preserves interactions with ATP-binding pockets but alters electron distribution, reducing off-target effects. For example, the scaffold’s sulfur atom increases lipophilicity, improving membrane permeability compared to purine-based drugs. Computational studies confirm that thieno[3,2-d]pyrimidines adopt similar binding poses to adenine in kinase domains, explaining their affinity for targets like FAK and FLT3.

Significance in Contemporary Drug Discovery

Thieno[3,2-d]pyrimidines address two critical challenges in drug development:

  • Kinase Inhibition : Their planar structure enables broad-spectrum kinase inhibition. Compound 26 inhibits FAK (IC₅₀ = 2.1 nM) and FLT3 (IC₅₀ = 3.8 nM), outperforming earlier analogs.
  • Overcoming Resistance : Modifications at position 2 (e.g., bulky thioethers) counteract resistance mutations. For instance, 26 suppresses FLT3-F691L, a gatekeeper mutation resistant to midostaurin.

Additionally, the scaffold’s metabolic stability—attributed to reduced oxidative metabolism of the thiophene ring—enhances in vivo half-life.

Research Objectives and Scholarly Context

Current research aims to:

  • Expand the SAR of 2-thioether derivatives against underexplored targets (e.g., Plasmodium falciparum kinases).
  • Optimize dihydrothieno[3,2-d]pyrimidin-4-ones for CNS penetration by modulating logP values.
  • Develop dual-target inhibitors to address complex pathologies like metastatic cancers and antimicrobial resistance.

The target compound exemplifies these objectives, combining a dihydrothieno core with multifunctional substituents to balance potency and druggability.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-26-17-7-6-15(11-18(17)27-2)24-20(25)19-16(8-9-28-19)23-21(24)29-12-13-4-3-5-14(22)10-13/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLBMMYZYXWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 877656-48-9) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antioxidant properties, enzyme inhibition, and cytotoxic effects against various cancer cell lines.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antioxidant activity. For instance, derivatives synthesized from related scaffolds were evaluated for their ability to scavenge DPPH radicals. The most active derivatives showed IC50 values ranging from 0.165 mM to 0.191 mM, indicating potent antioxidant capabilities compared to standard antioxidants like BHT (IC50 = 0.245 mM) .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes implicated in metabolic disorders and cancer progression. In particular, it has shown dual inhibition against α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism . Such inhibition can potentially contribute to anti-diabetic effects.

Cytotoxic Activity

The cytotoxic effects of 2-((3-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one were evaluated against human colorectal cancer cell lines LoVo and HCT-116. The results indicated that certain derivatives significantly reduced cell viability; for example:

  • Compound 3a reduced viability to 23.5% in LoVo cells.
  • Compound 3f displayed a viability reduction to 22.7% in the same cell line.
    These findings suggest that the compound may induce apoptosis through the modulation of key apoptotic regulators such as Bax and Bcl-2 .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Apoptosis Induction : Activation of intrinsic and extrinsic apoptosis pathways through caspase activation.
  • Cell Cycle Arrest : Compounds related to this scaffold have shown potential in arresting the cell cycle at G1 and G2/M phases in cancer cells .

Case Studies and Research Findings

Several studies have synthesized derivatives of thieno[3,2-d]pyrimidine compounds to evaluate their biological activities:

  • A study found that modifications at the 6-position of the thieno-pyrimidine core can enhance antioxidant potency significantly .
  • Another research highlighted the structure-activity relationship (SAR) indicating that substituents on the phenyl rings influenced both enzyme inhibition and cytotoxicity profiles.

Data Summary Table

Activity TypeResult/ObservationReference
Antioxidant ActivityIC50 values: 0.165 - 0.191 mM
Enzyme InhibitionDual inhibition against α-amylase and α-glucosidase
Cytotoxicity (LoVo)Viability reduced to 23.5% (Compound 3a)
Cytotoxicity (HCT-116)Viability reduced to 22.7% (Compound 3f)

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name Substituents (Position) Core Structure Key Features
Target Compound 2-(3-chlorobenzylthio), 3-(3,4-dimethoxyphenyl) Thieno[3,2-d]pyrimidin-4(3H)-one 6,7-dihydro core; dual methoxy groups
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(4-chlorobenzylthio), 3-(2-methoxyphenyl) Thieno[3,2-d]pyrimidin-4(3H)-one Single methoxy vs. dimethoxy; 4-Cl vs. 3-Cl on benzylthio group
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-(3-chlorobenzylthio), 3-ethyl, 5,6-dimethyl Thieno[2,3-d]pyrimidin-4(3H)-one Ethyl and methyl substituents; different thieno ring fusion (2,3-d vs. 3,2-d)
3-Benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine 3-benzoyl, 2-hydrazono, 4-imino Benzo[b]thieno[2,3-d]pyrimidine Extended aromatic system; hydrazono and imino functional groups
3-(4-Chlorophenyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine 3-(4-chlorophenyl) Thiazolo[3,2-a]pyrimidine Thiazole-pyrimidine fusion; lacks thieno moiety

Key Observations

Substituent Position and Bioactivity: The target compound’s 3,4-dimethoxyphenyl group may enhance π-π stacking compared to the 2-methoxyphenyl group in ’s derivative . Methoxy groups at positions 3 and 4 are associated with improved binding to adenosine receptors in related heterocycles. The 3-chlorobenzylthio group (target) vs. 4-chlorobenzylthio () alters steric and electronic profiles.

Core Structure Modifications: ’s compound replaces the 3,4-dimethoxyphenyl group with an ethyl substituent and introduces 5,6-dimethyl groups on the thieno ring. These modifications likely increase hydrophobicity, affecting membrane permeability . The thiazolo[3,2-a]pyrimidine in lacks the thieno moiety entirely, demonstrating reduced planarity and altered electronic properties compared to thienopyrimidinones .

Functional Group Impact: Hydrazono and imino groups in ’s derivatives introduce hydrogen-bonding capabilities, which may enhance interactions with enzymatic active sites .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this thienopyrimidine derivative?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Reactions often proceed under reflux (e.g., 80–120°C) or room temperature, depending on precursor reactivity .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency .
  • Catalysts : Lithium iodide (LiI) or palladium-based catalysts may promote cyclization or coupling steps .
  • Reaction time : Extended durations (12–48 hours) are typical for achieving >70% yields .

Methodological recommendation : Use a fractional factorial design to test interactions between parameters and identify optimal conditions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .
  • X-ray crystallography : Resolve 3D conformation and intermolecular interactions, critical for understanding bioactivity .
  • Infrared (IR) spectroscopy : Identify functional groups like thioether (C-S, ~600 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) .

Note : Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or phosphodiesterases using fluorescence-based assays .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Data interpretation : Compare results to structurally similar derivatives (e.g., fluorobenzyl analogs) to establish preliminary structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in substituents or assay conditions. Strategies include:

  • Comparative SAR analysis : Systematically modify substituents (e.g., 3-chlorobenzyl vs. 4-fluorobenzyl) and retest activity .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed serum concentrations, incubation times) .
  • Meta-analysis : Pool data from analogs (e.g., thieno[2,3-d]pyrimidines) to identify trends in bioactivity .

Example : Substituting 3,4-dimethoxyphenyl with 4-nitrophenyl may enhance kinase inhibition but reduce solubility, requiring formulation adjustments .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR (PDB: 1M17) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
  • QSAR modeling : Train models on datasets of thienopyrimidine derivatives to predict logP, solubility, and toxicity .

Validation : Cross-check predictions with experimental data (e.g., SPR binding affinity, HPLC logD measurements) .

Q. What methodologies elucidate the compound’s mechanism of action (MoA)?

  • Target identification : Combine affinity chromatography (bait: immobilized compound) with LC-MS/MS proteomics .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling changes post-treatment .
  • Inhibitor kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine KdK_d and binding stoichiometry .

Case study : Fluorobenzyl analogs showed MoA via ROS induction in cancer cells; replicate with this compound using DCFH-DA fluorescence assays .

Methodological Resources

  • Synthetic protocols : Multi-step optimization guidelines from .
  • Computational tools : AMBER for MD simulations; MOE for QSAR .
  • Assay kits : Sigma-Aldrich’s Kinase-Glo® for enzyme inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.